2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide
CAS No.: 899941-08-3
Cat. No.: VC4563317
Molecular Formula: C23H22ClN3O4S
Molecular Weight: 471.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899941-08-3 |
|---|---|
| Molecular Formula | C23H22ClN3O4S |
| Molecular Weight | 471.96 |
| IUPAC Name | 2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H22ClN3O4S/c1-3-4-11-27-22(29)21-20(15-7-5-6-8-17(15)31-21)26-23(27)32-13-19(28)25-16-12-14(24)9-10-18(16)30-2/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28) |
| Standard InChI Key | LCZBBTSJHNUHAB-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Introduction
The compound 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule with a unique structural arrangement. It features a diazatricyclo core, a sulfanyl group, and an acetamide moiety, which are indicative of potential biological activity and diverse chemical reactivity. This compound belongs to a class of chemical entities that are of interest in medicinal chemistry due to their intricate structures and functional groups.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common reagents used in similar syntheses include oxidizing agents and electrophilic reagents under controlled conditions. The process requires careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
| Reagent | Role in Synthesis |
|---|---|
| Oxidizing Agents (e.g., m-chloroperbenzoic acid) | Facilitate oxidation steps |
| Electrophilic Reagents (e.g., bromine) | Participate in electrophilic substitution reactions |
| Acidic Conditions | Enhance reactivity and facilitate specific transformations |
Research Findings and Challenges
While there is no specific scientific literature available on the compound 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide, its structural features imply potential for biological activity. The lack of detailed studies on its mechanism of action and pharmacological effects presents a challenge for understanding its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume